Propyl 4-(naphthalene-1-carbonylamino)benzoate
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Overview
Description
Propyl 4-(naphthalene-1-carbonylamino)benzoate is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a propyl group attached to a benzoate moiety, which is further connected to a naphthalene ring through a carbonylamino linkage. The presence of these functional groups makes it a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl 4-(naphthalene-1-carbonylamino)benzoate can be synthesized through esterification reactions. One common method involves the reaction of benzoic acid with propanol in the presence of a mineral acid catalyst, such as sulfuric acid, to form the ester and water . Another method involves the use of acid chlorides or acid anhydrides, which react with alcohols to form esters .
Industrial Production Methods
In industrial settings, the production of esters like this compound often involves large-scale esterification processes. These processes typically use continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-(naphthalene-1-carbonylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is a strong reducing agent used to reduce esters to alcohols.
Substitution: Reagents such as bromine (Br₂) and sulfuric acid (H₂SO₄) are used in electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Propyl 4-(naphthalene-1-carbonylamino)benzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s structural features make it useful in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of fragrances, flavorings, and other specialty chemicals
Mechanism of Action
The mechanism of action of Propyl 4-(naphthalene-1-carbonylamino)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with various biological pathways. The naphthalene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
Propyl benzoate: Similar in structure but lacks the naphthalene ring, making it less versatile in certain applications.
Ethyl benzoate: Another ester with a shorter alkyl chain, which affects its physical and chemical properties.
Methyl benzoate: Similar to ethyl benzoate but with an even shorter alkyl chain, leading to different reactivity and applications.
Uniqueness
Propyl 4-(naphthalene-1-carbonylamino)benzoate is unique due to the presence of the naphthalene ring, which enhances its ability to participate in aromatic interactions and increases its potential applications in various fields. The combination of the ester and carbonylamino groups also provides additional functional versatility compared to simpler esters.
Properties
IUPAC Name |
propyl 4-(naphthalene-1-carbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-2-14-25-21(24)16-10-12-17(13-11-16)22-20(23)19-9-5-7-15-6-3-4-8-18(15)19/h3-13H,2,14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQABWXBGSOULR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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